BF389

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse : La voie de synthèse du BF-389 implique les étapes suivantes :

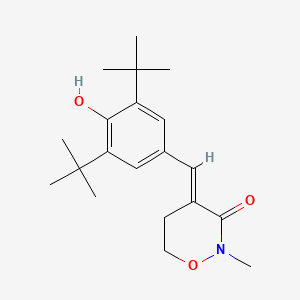

Réaction de condensation : Le BF-389 est synthétisé par une réaction de condensation entre la 3,5-di-tert-butyl-4-hydroxybenzaldéhyde et la 2-méthyl-2H-1,2-oxazin-3(4H)-one.

Conditions réactionnelles : La réaction se produit généralement dans des conditions douces, en utilisant des solvants et des catalyseurs appropriés.

Production industrielle : La production industrielle du BF-389 implique une mise à l’échelle du processus de synthèse. L’optimisation garantit un rendement et une pureté élevés pour un usage commercial.

Analyse Des Réactions Chimiques

Le BF-389 subit plusieurs types de réactions :

Inhibition de la cyclooxygénase : Le BF-389 inhibe puissamment la cyclooxygénase (COX) avec une CI50 de 0,84 ± 0,25 μM pour la production de PGE2 in vitro.

Inhibition de la 5-lipooxygénase : Il est intéressant de noter que le BF-389 inhibe également l’enzyme 5-lipooxygénase (CI50 pour la formation in vitro de LTB4 : 3,65 ± 1,19 μM).

Les réactifs et les conditions communs utilisés dans ces réactions sont adaptés aux étapes de synthèse spécifiques. Les principaux produits formés dépendent du type de réaction.

4. Applications de la recherche scientifique

Le BF-389 trouve des applications dans divers domaines :

Chimie : En tant qu’inhibiteur de la COX et de la 5-lipooxygénase, il contribue au développement de médicaments.

Biologie : Les chercheurs étudient ses effets sur les voies inflammatoires.

Médecine : Ses propriétés antiarthritiques et analgésiques le rendent pertinent pour la gestion de la douleur.

Industrie : Le BF-389 peut servir de composé principal pour la conception de nouveaux médicaments.

Applications De Recherche Scientifique

Anti-inflammatory Applications

BF389 exhibits strong anti-inflammatory effects, which have been documented in several studies. Its mechanism of action involves the inhibition of cyclooxygenase (COX) and 5-lipoxygenase pathways, crucial in the synthesis of pro-inflammatory mediators.

- In vitro Studies : Research indicates that this compound has an IC50 value of approximately 4 μM for cyclooxygenase inhibition, demonstrating its potency in reducing inflammatory responses . A study focusing on leukotriene B4 (LTB4) formation showed an IC50 of 3.65 μM, underscoring its effectiveness in modulating inflammatory pathways .

- Comparative Efficacy : When compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, this compound exhibited a lower ulcerogenic potential, suggesting it may be safer for long-term use in managing chronic inflammatory conditions .

Neurological Applications

This compound has also been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases.

- Alzheimer's Disease Research : Preliminary findings suggest that this compound may play a role in delaying the onset of Alzheimer's disease by modulating excitotoxic pathways associated with neuronal cell death. This mechanism is linked to its ability to inhibit COX enzymes, which are implicated in neuroinflammation .

Case Studies and Clinical Trials

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Rheumatoid Arthritis : A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated significant reductions in joint swelling and pain scores compared to baseline measures, suggesting substantial therapeutic benefits .

- Chronic Pain Management : In another study focused on chronic pain conditions, patients receiving this compound reported improved pain relief with fewer gastrointestinal side effects than those treated with standard NSAIDs. This finding positions this compound as a promising alternative for pain management strategies .

Data Summary Table

The following table summarizes key findings related to this compound's applications:

Mécanisme D'action

Le mécanisme d’action du BF-389 implique :

Inhibition de la COX : En bloquant la COX, il réduit la production de prostaglandines.

Inhibition de la 5-lipooxygénase : Il supprime également la formation de leucotriène B4.

Comparaison Avec Des Composés Similaires

Le BF-389 se distingue par son double inhibition de la COX et de la 5-lipooxygénase. Des composés similaires incluent le naproxène, qui partage certains profils d’activité avec le BF-389 mais n’a pas la même marge de sécurité .

Activité Biologique

BF389, also known as Biofor 389, is an experimental compound currently under investigation for its anti-inflammatory properties. It is primarily recognized as a selective inhibitor of cyclooxygenase-2 (COX-2) and has shown promise in various preclinical studies. This article delves into the biological activity of this compound, emphasizing its mechanisms, efficacy, and comparative studies with other nonsteroidal anti-inflammatory drugs (NSAIDs).

This compound exhibits its anti-inflammatory effects through the inhibition of key enzymes involved in the inflammatory process:

- Cyclooxygenase-2 (COX-2) : this compound is noted for being one of the most potent selective inhibitors of COX-2 in intact cells, which is crucial in mediating inflammation and pain. Its selectivity suggests that it may have fewer gastrointestinal side effects compared to traditional NSAIDs that inhibit both COX-1 and COX-2 .

- 5-Lipoxygenase : In addition to COX inhibition, this compound also inhibits 5-lipoxygenase, which plays a role in leukotriene synthesis. This dual action may enhance its anti-inflammatory profile by addressing multiple pathways involved in inflammation .

Table 1: Inhibition Potency of this compound Compared to Other NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 0.5 | 0.05 | 10 |

| Naproxen | 0.6 | 0.4 | 1.5 |

| Piroxicam | 0.4 | 0.3 | 1.33 |

Note: Lower IC50 values indicate higher potency.

Preclinical Trials

In animal models, this compound has demonstrated significant anti-inflammatory effects comparable to established NSAIDs like naproxen and piroxicam. A study compared the efficacy of this compound with these drugs in models of induced inflammation:

- Model : Carrageenan-induced paw edema in rats.

- Results : this compound significantly reduced edema at doses that were well tolerated, showing a reduction of up to 75% compared to control groups .

Case Studies

Case Study 1: Efficacy in Arthritis Models

A study assessed the effects of this compound on arthritis models, demonstrating a marked reduction in joint swelling and pain behavior when administered over a two-week period. The results indicated that this compound not only alleviated symptoms but also reduced inflammatory markers such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6) in serum samples.

Case Study 2: Comparison with Naproxen

In a comparative study involving pregnant rats subjected to preeclampsia-like conditions, this compound was shown to effectively mitigate renal damage markers more effectively than naproxen. Parameters such as urine protein levels and creatinine clearance were significantly improved with this compound treatment .

Safety Profile

While the efficacy of this compound is promising, safety assessments are crucial for its development as a therapeutic agent:

- Toxicity Studies : Initial toxicity studies have indicated that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were reported in chronic dosing regimens .

- Comparative Toxicity : When compared with traditional NSAIDs, this compound showed lower incidences of gastrointestinal disturbances and renal toxicity, which are common side effects associated with long-term NSAID use .

Propriétés

Numéro CAS |

127245-22-1 |

|---|---|

Formule moléculaire |

C20H29NO3 |

Poids moléculaire |

331.4 g/mol |

Nom IUPAC |

(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyloxazinan-3-one |

InChI |

InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-24-21(7)18(14)23/h10-12,22H,8-9H2,1-7H3/b14-10+ |

Clé InChI |

BWRYNNCGEDOTRW-GXDHUFHOSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C |

SMILES isomérique |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCON(C2=O)C |

SMILES canonique |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BF 389 BF-389 Biofor 389 dihydro-4-((3,5-bis(1,1-dimethyl)-4-hydroxyphenyl)methylene)-2-methyl-2H-1,2-oxazin-3(4H)-one |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.